molecular formula C22H27N3O2 B2876059 N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946281-57-8

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2876059
CAS No.: 946281-57-8
M. Wt: 365.477
InChI Key: AIMFTJZSNVPNBI-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a substituted ethanediamide (oxalamide) featuring two distinct aromatic moieties. The ethanediamide core (C₂H₂N₂O₂) connects a 3,4-dimethylphenyl group and a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-6-8-19(13-16(15)2)24-22(27)21(26)23-11-10-17-7-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMFTJZSNVPNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Limitations

While direct experimental data for the target compound are unavailable, comparisons with analogues suggest:

Bioactivity : Ethanediamides may exhibit stronger target binding than acetamides due to dual hydrogen-bonding sites.

Metabolic stability : Electron-withdrawing substituents (e.g., -CF₃) could enhance stability, as seen in CAS 921924-10-9 .

Synthetic challenges : The ethanediamide core may require specialized coupling agents, contrasting with simpler acetamide syntheses .

Limitations : The absence of specific data (e.g., IC₅₀, solubility) for the target compound necessitates caution in extrapolating results from analogues.

Biological Activity

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C20H26N2
  • Molecular Weight: 310.44 g/mol

The compound features a dimethylphenyl group and a tetrahydroquinoline moiety, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for developing targeted therapies against various cancers .
  • Case Study: A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting that structural modifications could enhance efficacy .

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective properties:

  • Mechanism of Action: It is believed that the compound may exert neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter levels. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Research indicates that compounds with similar structures have shown antimicrobial activity:

  • Activity Spectrum: Studies have reported that related derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
Bioavailability60%
Half-life5 hours
Toxicity (LD50)>2000 mg/kg (in rodents)

These parameters indicate a favorable safety profile for potential therapeutic use.

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